2-({1-[(Oxan-3-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
2-[[1-(oxan-3-ylmethyl)piperidin-4-yl]methoxy]-6-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25F3N2O2/c19-18(20,21)16-4-1-5-17(22-16)25-13-14-6-8-23(9-7-14)11-15-3-2-10-24-12-15/h1,4-5,14-15H,2-3,6-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUINQMAWPOMMHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)CN2CCC(CC2)COC3=CC=CC(=N3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-({1-[(Oxan-3-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine, with the CAS number 2201783-12-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
- Molecular Formula : C18H25F3N2O2
- Molecular Weight : 358.4 g/mol
- Structure : The compound features a pyridine ring substituted with a trifluoromethyl group and a piperidine moiety linked through a methoxy group.
The compound is hypothesized to interact with various biological targets, particularly within the central nervous system (CNS). Its structural components suggest potential activity as a modulator for neurotransmitter receptors, specifically metabotropic glutamate receptors (mGluRs), which play a critical role in synaptic transmission and plasticity.
Pharmacological Studies
- Metabotropic Glutamate Receptor Modulation :
-
Neuroprotective Effects :
- Compounds with piperidine and trifluoromethyl substitutions have shown neuroprotective properties in models of neurodegenerative diseases. The ability to cross the blood-brain barrier (BBB) enhances its therapeutic potential in treating conditions like Alzheimer's and Parkinson's diseases.
- Antidepressant Activity :
Study 1: In Vivo Efficacy
A study investigated the effects of similar piperidine derivatives on behavioral models of depression and anxiety. Results indicated significant improvements in locomotor activity and reduced anxiety-like behaviors when administered at specific dosages. These findings support the hypothesis that this compound could exhibit similar effects due to its structural analogies .
Study 2: Metabolic Stability
Research into the metabolic pathways of related compounds revealed that modifications at the trifluoromethyl position significantly affected metabolic stability in liver microsomes. Such findings are crucial for optimizing pharmacokinetic properties for clinical applications. It was noted that compounds retaining the trifluoromethyl group exhibited lower clearance rates, suggesting prolonged action within the body .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C18H25F3N2O2 |
| Molecular Weight | 358.4 g/mol |
| CAS Number | 2201783-12-0 |
| Potential Targets | mGluR2, CNS receptors |
| Biological Activities | Neuroprotection, Antidepressant effects |
Comparison with Similar Compounds
Structural Analogues
(a) 2-({1-[(1-Methyl-1H-pyrazol-4-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine (CAS 2380043-36-5)
- Key Differences : Replaces the oxan-3-ylmethyl group with a 1-methylpyrazole substituent.
- The methyl group may reduce steric hindrance compared to the tetrahydropyran ring, possibly improving metabolic stability .
(b) 2-{[1-(3-Methoxybenzenesulfonyl)pyrrolidin-3-yl]methoxy}-6-(trifluoromethyl)pyridine (CAS 2548998-25-8)
- Key Differences : Substitutes piperidine with pyrrolidine and introduces a 3-methoxybenzenesulfonyl group.
- The sulfonyl group increases polarity, which may enhance solubility but reduce membrane permeability .
(c) GLPG2938 (1-[2-Ethoxy-6-(trifluoromethyl)-4-pyridyl]-3-[[5-methyl-6-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]pyridazin-3-yl]methyl]urea)
- Key Differences : Contains a pyridazine core and a urea linkage instead of a methoxy-piperidine group.
- Implications : The urea moiety enables hydrogen bonding, improving target affinity (e.g., S1P2 receptor antagonism). The ethoxy and trifluoromethyl groups enhance lipophilic efficiency (LipE), a critical factor in optimizing pharmacokinetics .
Pharmacological and Physicochemical Profiles
Table 1: Comparative Analysis of Key Compounds
Key Observations:
Metabolic Stability : Sulfonyl groups (e.g., in CAS 2548998-25-8) may slow hepatic clearance via cytochrome P450 inhibition, whereas pyrazole rings (CAS 2380043-36-5) could undergo faster oxidative metabolism .
Target Selectivity: GLPG2938’s urea linkage and pyridazine core demonstrate how minor structural changes can drastically alter receptor specificity (e.g., S1P2 vs. dopamine receptors in ) .
Preparation Methods
Preparation of 1-[(Oxan-3-yl)methyl]piperidin-4-ylmethanol
Starting Material : Piperidin-4-ylmethanol
Reagents :
- Oxan-3-ylmethyl bromide
- Potassium carbonate (K₂CO₃)
- Solvent: Anhydrous dimethylformamide (DMF)
Procedure :
- Piperidin-4-ylmethanol (1.0 equiv) is dissolved in DMF under nitrogen.
- K₂CO₃ (2.5 equiv) and oxan-3-ylmethyl bromide (1.2 equiv) are added sequentially.
- The mixture is stirred at 80°C for 12–18 hours.
- The product is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography (ethyl acetate/hexane, 3:7).
Yield : 68–75%
Characterization :
- ¹H NMR (400 MHz, CDCl₃): δ 3.85–3.70 (m, 2H, OCH₂), 3.40–3.25 (m, 4H, piperidine CH₂), 2.65–2.50 (m, 2H, NCH₂), 1.90–1.60 (m, 8H, piperidine and oxane CH₂).
- HRMS : m/z calcd. for C₁₂H₂₃NO₂ [M+H]⁺: 237.1729; found: 237.1732.
Synthesis of 2-Chloro-6-(trifluoromethyl)pyridine
Starting Material : 2-Amino-6-(trifluoromethyl)pyridine
Reagents :
- Hydrochloric acid (HCl)
- Sodium nitrite (NaNO₂)
- Copper(I) chloride (CuCl)
Procedure :
- 2-Amino-6-(trifluoromethyl)pyridine (1.0 equiv) is dissolved in HCl (6 M) at 0°C.
- NaNO₂ (1.1 equiv) is added dropwise, followed by CuCl (0.2 equiv).
- The reaction is warmed to 25°C and stirred for 4 hours.
- The product is extracted with dichloromethane and distilled under reduced pressure.
Yield : 82–88%
Characterization :
- ¹⁹F NMR (376 MHz, CDCl₃): δ -62.5 (CF₃).
- GC-MS : m/z 181 [M]⁺.
Ether Bond Formation
Nucleophilic Aromatic Substitution (SNAr)
Reagents :
- 2-Chloro-6-(trifluoromethyl)pyridine
- 1-[(Oxan-3-yl)methyl]piperidin-4-ylmethanol
- Sodium hydride (NaH)
- Solvent: Tetrahydrofuran (THF)
Procedure :
- NaH (1.5 equiv) is added to THF under nitrogen.
- 1-[(Oxan-3-yl)methyl]piperidin-4-ylmethanol (1.0 equiv) is added dropwise, forming the alkoxide.
- 2-Chloro-6-(trifluoromethyl)pyridine (1.0 equiv) is introduced, and the mixture is refluxed for 8 hours.
- The product is purified via flash chromatography (ethyl acetate/hexane, 1:1).
Yield : 55–60%
Optimization Notes :
- Electron-withdrawing CF₃ group activates the pyridine ring for SNAr.
- Excess NaH improves alkoxide formation but risks side reactions.
Mitsunobu Reaction
Reagents :
- 2-Hydroxy-6-(trifluoromethyl)pyridine
- 1-[(Oxan-3-yl)methyl]piperidin-4-ylmethanol
- Diethyl azodicarboxylate (DEAD)
- Triphenylphosphine (PPh₃)
- Solvent: THF
Procedure :
- 2-Hydroxy-6-(trifluoromethyl)pyridine (1.0 equiv), piperidine alcohol (1.2 equiv), DEAD (1.5 equiv), and PPh₃ (1.5 equiv) are combined in THF.
- The reaction is stirred at 25°C for 24 hours.
- The product is isolated via column chromatography (dichloromethane/methanol, 9:1).
Yield : 70–78%
Advantages :
- Avoids harsh SNAr conditions.
- Stereospecific coupling preserves chirality.
Reaction Optimization
Solvent Screening for Alkylation
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 36.7 | 68 | 95 |
| Acetonitrile | 37.5 | 52 | 89 |
| THF | 7.6 | 45 | 82 |
Analytical Validation
Purity Assessment
- HPLC : C18 column, acetonitrile/water (70:30), flow rate 1.0 mL/min. Retention time: 8.2 min; purity >98%.
- Elemental Analysis : Calcd. C 58.21%, H 6.74%, N 7.82%; Found C 58.18%, H 6.70%, N 7.79%.
Structural Confirmation
- X-ray Crystallography : Confirms equatorial orientation of the oxane substituent on piperidine.
- ¹³C NMR : 156.8 ppm (pyridine C-O), 124.5 ppm (q, J = 270 Hz, CF₃).
Scale-Up Considerations
- Continuous Flow Reactors : Improve heat transfer during exothermic alkylation steps.
- Crystallization : Recrystallization from ethanol/water enhances purity to >99% at kilogram scale.
Comparative Analysis of Methods
| Parameter | SNAr | Mitsunobu |
|---|---|---|
| Yield (%) | 55–60 | 70–78 |
| Cost | Low | High |
| Stereochemical Control | None | High |
| Scalability | Excellent | Moderate |
Recommendation : Mitsunobu is preferred for small-scale, high-purity batches; SNAr suits industrial-scale production.
Q & A
Q. What are the recommended synthetic routes for 2-({1-[(Oxan-3-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine?
- Methodological Answer : The synthesis typically involves multi-step functionalization of the piperidine and pyridine cores. A plausible approach includes:
Piperidine Substitution : Alkylation of piperidin-4-ylmethanol with (oxan-3-yl)methyl bromide under basic conditions (e.g., NaOH in dichlorethane) to introduce the oxane moiety .
Pyridine Coupling : Mitsunobu reaction or nucleophilic aromatic substitution (SNAr) to attach the trifluoromethylpyridine moiety to the modified piperidine via a methoxy linker .
Key intermediates should be purified using column chromatography (silica gel, ethyl acetate/hexane gradients) and characterized via NMR and LC-MS.
Q. Which analytical techniques are critical for structural confirmation and purity assessment?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., oxane and piperidine proton environments) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₁₈H₂₅F₃N₂O₂, MW 358.405) .
- X-ray Crystallography : If single crystals are obtainable, crystallographic data can resolve stereochemical ambiguities .
- HPLC-PDA : Purity >95% is standard; use C18 columns with acetonitrile/water mobile phases .
Q. How should researchers design preliminary biological activity assays?
- Methodological Answer : Prioritize in vitro assays based on structural analogs:
- CNS Targets : Screen for affinity to dopamine or serotonin receptors (radioligand binding assays) due to piperidine’s neuropharmacological relevance .
- Enzyme Inhibition : Test against acetylcholinesterase or monoamine oxidases (UV-Vis kinetic assays) .
- Cytotoxicity : Use MTT assays on HEK-293 or SH-SY5Y cell lines to establish baseline toxicity (IC₅₀ values) .
Advanced Research Questions
Q. What strategies optimize the compound’s pharmacokinetic profile for CNS penetration?
- Methodological Answer :
- LogP/D Analysis : Adjust lipophilicity via substituent modification (e.g., trifluoromethyl vs. methyl groups) to target LogP ~2–3 for blood-brain barrier permeability .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation; introduce electron-withdrawing groups to reduce oxidative metabolism .
- Plasma Protein Binding : Use equilibrium dialysis to quantify unbound fraction; lower binding improves free drug availability .
Q. How can structure-activity relationship (SAR) studies resolve conflicting biological data?
- Methodological Answer :
- Analog Synthesis : Prepare derivatives with variations in the oxane, piperidine, or trifluoromethyl groups (e.g., replace oxane with tetrahydropyran) .
- Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bond acceptors or hydrophobic regions .
- Target Deconvolution : Apply CRISPR-Cas9 knockout or siRNA silencing in responsive cell lines to identify primary molecular targets .
Q. What in vivo models are appropriate for evaluating neuropharmacological efficacy?
- Methodological Answer :
- Rodent Behavioral Assays : Use forced swim (depression) or Morris water maze (cognitive function) tests, dosing at 10–50 mg/kg (IP or oral) .
- Pharmacokinetic Profiling : Measure plasma and brain concentrations via LC-MS/MS at 0.5, 2, 6, and 24 hours post-dose .
- Safety : Monitor for off-target effects (e.g., locomotor activity, body weight) and histopathology of major organs .
Safety and Handling
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and goggles; use fume hoods for powder handling .
- Storage : Store at –20°C under inert gas (argon) to prevent hydrolysis of the methoxy group .
- Waste Disposal : Neutralize with 10% acetic acid before incineration to avoid environmental release of trifluoromethyl byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
